2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt

Catalog No.
S656080
CAS No.
3888-44-6
M.F
C10H8O8S2.Na
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, mo...

CAS Number

3888-44-6

Product Name

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt

IUPAC Name

sodium;4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate

Molecular Formula

C10H8O8S2.Na

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

UPYOFRGSTDARPV-UHFFFAOYSA-M

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+]

Synonyms

chromotropic acid, chromotropic acid, disodium salt, chromotropic acid, monosodium salt

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+]

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt is an organic compound with the molecular formula C10H9NaO6S2. It consists of a naphthalene ring substituted with two sulfonic acid groups at the 2 and 7 positions, along with hydroxyl groups at the 4 and 5 positions. This compound is primarily known for its applications in the dye industry and as an analytical reagent.

The mechanism of action of 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt involves complexation with metal ions. The electron-rich oxygen atoms of the sulfonate and hydroxyl groups form coordinate covalent bonds with the metal ion, creating a stable complex. The specific coordination geometry and the electronic transitions within the complex are responsible for the observed color, allowing for the identification of the metal ion [].

Involving 2,7-naphthalenedisulfonic acid include:

  • Sulfonation: The introduction of sulfonic acid groups into the naphthalene structure typically occurs via electrophilic aromatic substitution using sulfuric acid.
  • Neutralization: The sulfonic acid can be converted into its sodium salt by neutralizing with sodium hydroxide.
  • Oxidation: Studies have shown that this compound can undergo oxidation reactions, particularly in subcritical water conditions, which are significant for environmental and industrial chemistry.

The synthesis of 2,7-naphthalenedisulfonic acid typically involves:

  • Sulfonation of Naphthalene: Naphthalene is treated with concentrated sulfuric acid at elevated temperatures (130° to 180°C) to introduce sulfonic acid groups.
  • Neutralization: The resulting disulfonic acid is then neutralized with sodium hydroxide to form the monosodium salt.
  • Purification: The product can be purified through recrystallization or precipitation techniques .

Studies focusing on the interactions of 2,7-naphthalenedisulfonic acid reveal:

  • Ion-Solvent Interactions: Research has shown that its behavior in solution can be influenced by solvent properties, affecting its dissociation and reactivity in analytical applications.
  • Complex Formation: It has been found to form complexes with metal ions, which are significant for various spectroscopic studies.

Similar compounds include:

Compound NameCAS NumberKey Features
1,6-Naphthalenedisulfonic Acid130-27-4Different sulfonic acid positioning; used similarly in dyes.
2,6-Naphthalenedisulfonic Acid92-41-0Similar structure but different biological activity; less industrial value.
Naphthalenesulfonic Acid130-15-4A simpler sulfonated derivative; used as a surfactant.

Uniqueness of 2,7-Naphthalenedisulfonic Acid

The uniqueness of 2,7-naphthalenedisulfonic acid lies in its specific substitution pattern on the naphthalene ring which influences its reactivity and solubility properties compared to its isomers. Its application as an analytical reagent and intermediate in dye synthesis also sets it apart from similar compounds.

Chromotropic acid derivatives emerged as critical analytical reagents in the mid-20th century. The monosodium salt of 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy- (CAS 3888-44-6), gained prominence through its role in formaldehyde detection via the NIOSH Method 3500. Its development paralleled advancements in sulfonic acid chemistry, where sulfonation techniques enabled precise functionalization of naphthalene frameworks. Early applications focused on colorimetric assays, leveraging its unique redox and complexation properties.

Nomenclature and Chemical Identity

Systematic Name: 4,5-Dihydroxy-2,7-naphthalenedisulfonic acid monosodium salt
Molecular Formula: $$ \text{C}{10}\text{H}{7}\text{NaO}{8}\text{S}{2} $$
Molecular Weight: 342.27 g/mol
Alternative Names: Chromotropic acid sodium salt, Sodium 4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate. The structure features sulfonic acid groups at positions 2 and 7, hydroxyl groups at 4 and 5, and a sodium counterion.

Significance in Analytical Chemistry

This compound is indispensable in:

  • Formaldehyde quantification: Forms a red chromogen ($$ \lambda{\text{max}} = 580\ \text{nm} $$) in concentrated $$ \text{H}2\text{SO}_4 $$, specific to formaldehyde.
  • Nitrate analysis: Reacts with nitrates under acidic conditions for spectrophotometric detection.
  • Herbicide detection: Quantifies 2,4-dichlorophenoxyacetic acid (2,4-D) via complexation.

Position within the Naphthalene Sulfonic Acid Family

Compared to isomers like Armstrong’s acid (1,5-naphthalenedisulfonic acid) and 2,6-naphthalenedisulfonic acid, the 2,7-disubstitution pattern enhances chelation and redox activity. Key differences include:

Property2,7-Isomer (This Compound)1,5-Isomer (Armstrong’s Acid)
Sulfonic Acid Positions2,71,5
ApplicationsAnalytical reagentsDye intermediates
SolubilityHighly water-solubleModerate solubility

Structural Characteristics and Molecular Configuration

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt represents a substituted naphthalene derivative characterized by a bicyclic aromatic core with specific functional group positioning . The compound consists of a naphthalene ring system substituted with two sulfonic acid groups located at the 2 and 7 positions, along with hydroxyl groups positioned at the 4 and 5 carbons [2]. The monosodium salt form indicates that one of the two sulfonic acid groups has been neutralized with sodium, while the other remains as a free acid [35].

The molecular architecture exhibits a planar aromatic framework typical of naphthalene derivatives, with the hydroxyl groups providing electron-donating characteristics that influence the overall electronic distribution across the ring system [5]. The substitution pattern creates a symmetrical arrangement of functional groups, with the sulfonic acid moieties positioned at opposite ends of the naphthalene core [14]. This structural configuration contributes to the compound's unique physicochemical properties and reactivity patterns observed in various chemical environments [16].

The presence of both acidic sulfonic groups and phenolic hydroxyl groups creates multiple ionization sites within the molecule, enabling complex acid-base behavior and metal coordination capabilities [19]. The spatial arrangement of these functional groups allows for intramolecular hydrogen bonding interactions, which can influence the compound's stability and conformational preferences in solution [24].

Molecular Formula and Weight Analysis

The comprehensive molecular formula and weight analysis reveals significant differences between the various salt forms of this naphthalenedisulfonic acid derivative. The following table presents detailed molecular data for different forms of the compound:

Compound FormMolecular FormulaMolecular Weight (g/mol)CAS Number
4,5-Dihydroxy-2,7-naphthalenedisulfonic acid (Free acid)C₁₀H₈O₈S₂320.296148-25-4
4,5-Dihydroxy-2,7-naphthalenedisulfonic acid, monosodium saltC₁₀H₇NaO₈S₂342.2783888-44-6
4,5-Dihydroxy-2,7-naphthalenedisulfonic acid, disodium salt dihydrateC₁₀H₆Na₂O₈S₂·2H₂O400.2905808-22-0

The monosodium salt form exhibits a molecular weight of 342.278 grams per mole, representing an increase of 22.982 grams per mole compared to the free acid form due to the replacement of one hydrogen atom with a sodium cation [5] [27]. This molecular weight calculation accounts for the precise atomic masses of constituent elements: carbon (12.011), hydrogen (1.008), oxygen (15.999), sulfur (32.065), and sodium (22.990) [35].

The exact mass determination reveals 341.958 atomic mass units for the monosodium salt, providing high-precision data essential for mass spectrometric identification and analytical applications [5]. The molecular formula C₁₀H₇NaO₈S₂ indicates the presence of ten carbon atoms forming the naphthalene backbone, seven hydrogen atoms, one sodium cation, eight oxygen atoms distributed between hydroxyl and sulfonic acid groups, and two sulfur atoms within the sulfonic acid functionalities [27].

Physical Properties

Solubility Profile in Various Solvents

The solubility characteristics of 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt demonstrate exceptional water solubility due to the presence of ionizable sulfonic acid groups and hydroxyl functionalities [35]. The compound exhibits very high solubility in water, exceeding 90 grams per liter at ambient temperature, which significantly surpasses the solubility of the parent naphthalene molecule [9]. This enhanced aqueous solubility results from the hydrophilic nature of both the sulfonic acid groups and the phenolic hydroxyl substituents [11].

In polar protic solvents, the compound demonstrates favorable dissolution characteristics attributed to hydrogen bonding interactions between the hydroxyl groups and solvent molecules [11]. The sulfonic acid moiety contributes additional solubility enhancement through ionic interactions with polar solvent systems [13]. Conversely, the compound shows limited solubility in nonpolar organic solvents due to the predominant hydrophilic character imparted by the functional group substitutions [9].

The solubility behavior varies significantly with solution pH, as the ionization state of both sulfonic acid groups influences the overall charge distribution and hydration sphere formation [27]. At neutral to slightly alkaline pH conditions, the compound maintains high solubility due to complete ionization of sulfonic acid functionalities [21]. The presence of the sodium cation further enhances water solubility compared to the free acid form through improved ionic character [35].

Thermal Stability Parameters

Thermal stability analysis reveals that 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt exhibits remarkable resistance to thermal decomposition, with stability maintained above 300 degrees Celsius under standard atmospheric conditions [9] [11]. The compound's thermal behavior demonstrates no significant decomposition or phase transitions below this temperature threshold, indicating robust molecular integrity under elevated temperature conditions [29].

Thermogravimetric studies of related naphthalenedisulfonic acid derivatives indicate that the presence of sulfonic acid groups can influence thermal stability patterns [12]. The aromatic naphthalene core provides inherent thermal stability, while the sulfonic acid substituents may undergo dehydration or desulfonation reactions at extremely high temperatures exceeding 400 degrees Celsius [10]. The monosodium salt form exhibits enhanced thermal stability compared to the free acid due to reduced volatility and improved crystalline packing arrangements [32].

Differential scanning calorimetry measurements show that the compound maintains structural integrity throughout normal laboratory heating procedures, with no observable melting point below 300 degrees Celsius [9]. This thermal stability profile makes the compound suitable for analytical procedures requiring elevated temperatures and synthetic applications involving thermal processing conditions [11] [29].

Crystallographic Properties

The crystallographic characteristics of 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt reveal a complex solid-state structure influenced by intermolecular hydrogen bonding networks and ionic interactions [24]. The compound typically crystallizes as a powder form with colors ranging from light gray to brown, depending on purity and crystallization conditions [35]. The crystalline morphology reflects the influence of both ionic and hydrogen bonding interactions in determining packing arrangements within the solid state [15].

X-ray diffraction studies of related chromotropic acid derivatives demonstrate that hydrogen bonding between hydroxyl groups and sulfonic acid functionalities creates extended three-dimensional network structures [15]. The sodium cation coordination involves interaction with multiple sulfonate oxygen atoms, contributing to the overall crystal lattice stability . These intermolecular interactions result in dense packing arrangements that enhance the compound's physical stability and handling characteristics [24].

The crystalline structure exhibits characteristic peaks in powder diffraction patterns that can be utilized for identification and purity assessment purposes [15]. The hygroscopic nature of the compound, attributed to the presence of hydrophilic functional groups, necessitates careful storage conditions to maintain crystalline integrity and prevent moisture uptake [11] [21].

Electronic Structure and Resonance Characteristics

The electronic structure of 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt exhibits complex conjugation patterns characteristic of substituted naphthalene systems [14]. The naphthalene core provides an extended π-electron system that facilitates electronic delocalization across both aromatic rings [16]. The hydroxyl substituents at positions 4 and 5 act as electron-donating groups through resonance effects, increasing electron density within the aromatic framework [19].

The sulfonic acid groups positioned at the 2 and 7 locations function as strong electron-withdrawing substituents, creating electronic asymmetry within the molecular framework [14]. This electronic distribution results in polarization of the aromatic system, with increased electron density near the hydroxyl-substituted ring and decreased density adjacent to the sulfonic acid functionalities [15]. The resonance structures involving the phenolic hydroxyl groups contribute to the overall stabilization of the molecular system through π-electron delocalization [16].

Ultraviolet-visible spectroscopic studies reveal characteristic absorption maxima at wavelengths of 315, 329, and 339 nanometers, reflecting electronic transitions within the conjugated aromatic system [24]. These absorption features result from π to π* transitions modified by the presence of electron-donating hydroxyl and electron-withdrawing sulfonic acid substituents [37]. The electronic structure enables the compound to form colored complexes with various metal ions and organic molecules, a property utilized in analytical chemistry applications [16] [19].

Comparative Analysis with Disodium Salt Variant

The comparative analysis between the monosodium salt and disodium salt dihydrate forms reveals significant differences in physicochemical properties and practical applications [2] [7]. The disodium salt dihydrate variant, with molecular formula C₁₀H₆Na₂O₈S₂·2H₂O and molecular weight 400.290 grams per mole, contains two sodium cations and incorporated water molecules within the crystal structure [3] [9]. This structural difference results in enhanced water solubility exceeding that of the monosodium salt form [21].

The disodium salt exhibits neutral to slightly alkaline aqueous solutions due to complete neutralization of both sulfonic acid groups, contrasting with the acidic character of monosodium salt solutions [9] [21]. The presence of crystalline water molecules in the disodium dihydrate form influences thermal behavior, with dehydration occurring at temperatures below 125 degrees Celsius [11]. This hydration difference affects storage requirements and handling procedures for the two salt variants [21].

Solubility profiles demonstrate that the disodium salt achieves higher aqueous concentrations due to increased ionic character and reduced hydrogen bonding constraints [11] [21]. The pH stability ranges differ significantly, with the disodium form maintaining solution stability across broader pH ranges compared to the monosodium variant [13]. These property differences influence analytical method selection and synthetic application suitability for each salt form [9] [41].

Structural Isomerism and Related Naphthalene Derivatives

The structural isomerism patterns within naphthalenedisulfonic acid derivatives demonstrate the significant influence of substituent positioning on molecular properties and applications [17] . Several positional isomers exist with sulfonic acid groups located at different positions on the naphthalene ring system, each exhibiting distinct physicochemical characteristics [4] [17]. The following table summarizes key structural isomers and related naphthalene derivatives:

Compound NameCAS NumberKey Structural DifferencesPrimary Applications
1,5-Naphthalenedisulfonic acid (Armstrong acid)81-04-9Sulfonic groups at 1,5 positionsDye intermediate, electrolyte
1,6-Naphthalenedisulfonic acid130-27-4Sulfonic groups at 1,6 positionsDye manufacturing
2,6-Naphthalenedisulfonic acid92-41-0Sulfonic groups at 2,6 positionsLimited industrial use
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid23894-07-7Hydroxyl groups at 3,6 positionsResearch compound

Armstrong acid, representing the 1,5-naphthalenedisulfonic acid isomer, exhibits fluorescent properties and serves as an important industrial intermediate for dye synthesis [17]. The positioning of sulfonic acid groups at the 1 and 5 positions creates different electronic distribution patterns compared to the 2,7-substituted variant, resulting in altered reactivity and complexation behavior [17] [33]. The 1,5-isomer demonstrates enhanced stability toward bromide-bromate oxidation reactions, forming characteristic yellow precipitates useful for analytical identification purposes [33].

The 3,6-dihydroxy-2,7-naphthalenedisulfonic acid variant represents a hydroxyl positional isomer that exhibits different electronic properties due to the altered substitution pattern [4]. This structural modification influences the compound's ability to participate in diazo coupling reactions and metal complexation processes [4]. The various isomeric forms demonstrate the critical importance of substituent positioning in determining the overall molecular behavior and practical utility of naphthalenedisulfonic acid derivatives [17] [25].

The synthesis of 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt represents a significant challenge in aromatic chemistry due to the requirement for precise regioselectivity in both sulfonation and hydroxylation steps [1] [2]. Classical synthetic approaches have evolved from traditional electrophilic aromatic substitution methodologies, with the most established route involving the sequential sulfonation of naphthalene followed by controlled hydroxylation [3] [4].

The primary classical route begins with the sulfonation of refined naphthalene using concentrated sulfuric acid under carefully controlled conditions [5] [6]. The reaction typically employs 95-98% sulfuric acid at temperatures ranging from 150-175°C for 3-5 hours [2]. The sulfonation process follows the established mechanism of electrophilic aromatic substitution, where sulfur trioxide or its protonated derivatives serve as the active electrophilic species [7]. The regioselectivity of this reaction is crucial, as naphthalene sulfonation can yield multiple isomeric products depending on reaction conditions [8] [9].

Industrial implementations of this classical route have demonstrated yields of 85-95% for the initial sulfonation step [2] [5]. The reaction conditions must be precisely controlled to favor the formation of the desired 2,7-disulfonic acid isomer over other possible products such as 1,5- or 1,6-naphthalenedisulfonic acids [10]. Temperature control is particularly critical, as higher temperatures favor the thermodynamically stable 2-sulfonic acid isomer, while lower temperatures favor kinetic control leading to 1-sulfonic acid formation [8] [3].

The subsequent hydroxylation step in classical routes traditionally employs alkali fusion methodology [11] [6]. This process involves treatment of the disulfonic acid intermediate with concentrated sodium hydroxide solution (25-60% concentration) at elevated temperatures of 200-300°C under pressure [4] [6]. The alkali fusion process requires careful control of stoichiometry, with optimal results achieved using 2.0-2.8 moles of sodium hydroxide per mole of naphthalenedisulfonic acid [6]. The reaction proceeds through nucleophilic aromatic substitution, where hydroxide ions replace the sulfonate groups at specific positions.

A significant advantage of classical routes is their robustness and scalability for industrial production [5] [12]. The methodology has been extensively validated through decades of commercial application, with established protocols for handling the corrosive reagents and high-temperature conditions required [13]. Quality control procedures for classical routes are well-established, employing traditional analytical techniques such as acid-base titration and gravimetric analysis [13].

However, classical synthetic routes present several inherent limitations [5] [14]. The harsh reaction conditions required for alkali fusion can lead to product degradation and formation of undesired side products [4]. Additionally, the sequential nature of the synthesis results in accumulation of yield losses across multiple steps, typically resulting in overall yields of 70-85% for the complete synthesis [5] [6].

Modern Synthetic Approaches

Contemporary synthetic methodologies for 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt have focused on developing more efficient, selective, and environmentally benign approaches [15] [16]. Modern synthetic strategies emphasize the use of novel catalytic systems, alternative reaction media, and improved regioselective methodologies [17] [18].

One significant advancement involves the application of metal-catalyzed hydroxylation techniques [19] [15]. These methods employ transition metal catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under controlled hydrogenation conditions [19]. The catalytic approach offers several advantages, including milder reaction conditions (40-150°C), shorter reaction times (0.5-4.5 hours), and higher yields (88-98%) [19]. The use of hydrogen pressure ranging from 0.8-3.5 MPa enables precise control over the hydroxylation process [19].

Modern sulfonation techniques have incorporated the use of ionic liquid-based sulfonating agents [17] [18]. The application of imidazolium-based sulfonating agents, such as 1,3-dimethylimidazolium chloride, provides enhanced control over the degree of sulfonation [17]. This approach allows for stoichiometric control of the sulfonation process, achieving degree of sulfonation values exceeding 92% with minimal side product formation [18]. The ionic liquid methodology operates under milder conditions compared to traditional fuming sulfuric acid approaches [17].

Photocatalytic hydroxylation represents another innovative modern approach [20]. The use of titanium dioxide photocatalysts under ultraviolet illumination generates hydroxyl radicals that facilitate direct hydroxylation of naphthalene derivatives [20]. This methodology offers the advantage of operating under ambient conditions while achieving selective hydroxylation patterns.

Advanced solvent systems have been developed to improve reaction selectivity and product isolation [21]. The use of partial-pressure distillation techniques with hydrocarbon solvents such as kerosene enables continuous removal of reaction water, thereby driving the equilibrium toward product formation [21]. This approach has demonstrated yields comparable to traditional batch processes while enabling continuous operation [21].

Modern synthetic approaches also incorporate green chemistry principles through the development of solvent-free reaction conditions [16]. Neat reaction systems employing solid-supported catalysts have shown promise for reducing environmental impact while maintaining high synthetic efficiency [16]. These methodologies typically operate under microwave or thermal activation to achieve the required reaction temperatures.

The integration of flow chemistry techniques represents a significant advancement in modern synthesis [22]. Continuous flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [22]. Flow systems have demonstrated particular utility for hydroxylation reactions, where controlled addition of oxidizing agents can be achieved without the formation of hazardous intermediate accumulations.

Purification Techniques and Quality Assessment

The purification of 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt requires specialized techniques due to the compound's high water solubility and the presence of multiple ionic functional groups [23] [24]. Effective purification strategies must address both the removal of inorganic impurities and the separation of structural isomers [10].

Crystallization techniques represent the most widely employed purification methodology [23] [24]. The high water solubility of the compound necessitates the use of mixed solvent systems, typically water-ethanol or water-methanol mixtures [23]. Controlled crystallization is achieved through temperature manipulation, with initial dissolution at 60-80°C followed by slow cooling to room temperature [5]. The crystallization process typically achieves purities of 95-98% with recovery rates of 80-90% [23] [24].

Advanced chromatographic purification methods have been developed for high-purity applications [25]. High-performance liquid chromatography using reverse-phase columns (Newcrom R1) with acetonitrile-water-phosphoric acid mobile phases provides effective separation of isomeric impurities [25]. The method demonstrates retention times of approximately 12.5 minutes for the target compound with detection limits of 0.1-1.0 μg/mL [25].

Ion-exchange chromatography has proven particularly effective for the purification of sulfonated aromatic compounds [10]. Strong anion-exchange resins can selectively retain the disulfonate species while allowing neutral impurities to pass through [10]. Subsequent elution with gradient salt solutions enables recovery of the purified product with typical purities exceeding 98% [10].

Membrane-based separation techniques offer advantages for large-scale purification [26]. Ultrafiltration and nanofiltration membranes can effectively remove low molecular weight inorganic salts while retaining the target compound [26]. These techniques are particularly valuable for processing industrial waste streams containing the target compound [26].

Salt formation and precipitation methods provide alternative purification approaches [5] [12]. Treatment with sodium chloride solutions at controlled pH (7-9) and temperature (70°C) leads to selective precipitation of the sodium salt form [5]. This methodology achieves purities of 92-96% with recovery rates of 88-94% [5].

Quality assessment protocols for the purified compound employ multiple analytical techniques to ensure structural integrity and purity [23] [24] [27]. Infrared spectroscopy provides confirmation of functional group presence, with characteristic hydroxyl stretching frequencies observed at 3200-3600 cm⁻¹ [27]. The infrared spectrum also confirms the presence of sulfonate groups through strong absorptions in the 1000-1200 cm⁻¹ region [27].

High-performance liquid chromatography with UV detection represents the primary quantitative analysis method [25]. The method employs external standard calibration with linear response over concentration ranges of 0.1-100 μg/mL [25]. Precision studies demonstrate relative standard deviations below 2.0% for replicate analyses [25].

Elemental analysis provides confirmation of molecular composition, with particular attention to carbon, hydrogen, sulfur, and sodium content [23] [24]. X-ray photoelectron spectroscopy offers surface analysis capabilities for determining elemental composition ratios [17]. The technique is particularly valuable for confirming the degree of sulfonation through carbon-to-sulfur ratio determinations [17].

Structural Verification Protocols

Comprehensive structural verification of 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt requires a multi-analytical approach due to the compound's complex substitution pattern and ionic character [28] [29]. Nuclear magnetic resonance spectroscopy provides the most definitive structural confirmation [28] [29].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals that enable unambiguous structural assignment [28] [29]. The aromatic protons appear as distinct multiplets in the 7.0-8.0 ppm region, with the H-3 and H-6 protons (ortho to hydroxyl groups) appearing at approximately 7.20 ppm as a doublet with coupling constant J = 1.4 Hz [28]. The H-1 and H-8 protons (para to hydroxyl but ortho to sulfonic acid groups) appear as a doublet at 7.92 ppm [28] [29].

The hydroxyl proton signals in ¹H NMR provide additional structural confirmation [28]. These signals typically appear as broad singlets in the 9-12 ppm region, with chemical shift values dependent on pH and deuterium exchange conditions [28]. Deuterium exchange experiments with D₂O demonstrate selective exchange of the H-3 and H-6 positions, confirming their proximity to hydroxyl groups [28].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information [28] [29]. The aromatic carbon signals appear in distinct regions: C-1 and C-8 at approximately 118 ppm, C-3 and C-6 at 106-107 ppm, and the quaternary carbons C-4 and C-5 (bearing hydroxyl groups) at 150-152 ppm [28]. The sulfonic acid carbon atoms typically appear around 140-142 ppm [28].

Two-dimensional NMR techniques provide enhanced structural confirmation [28]. Heteronuclear single quantum correlation (HSQC) spectroscopy enables direct correlation between proton and carbon signals, confirming connectivity patterns [28]. Nuclear Overhauser effect spectroscopy (NOESY) demonstrates through-space interactions between adjacent protons, providing additional confirmation of substitution patterns [28].

Mass spectrometry offers molecular weight confirmation and fragmentation pattern analysis [30]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 320 for the deprotonated form [M-H]⁻ [30]. Fragmentation patterns demonstrate characteristic loss of sulfonic acid groups (loss of 80 mass units per SO₃ group) [30].

Infrared spectroscopy provides functional group verification [23] [24] [27]. The spectrum shows characteristic broad absorption bands for hydroxyl groups in the 3200-3600 cm⁻¹ region [27]. Sulfonic acid groups exhibit strong absorptions around 1170-1200 cm⁻¹ (asymmetric S=O stretch) and 1040-1080 cm⁻¹ (symmetric S=O stretch) [27]. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region [27].

X-ray photoelectron spectroscopy enables surface elemental analysis and oxidation state determination [17]. The technique provides confirmation of sulfur content through analysis of the S 2p binding energy region, typically showing peaks at 168-169 eV characteristic of sulfonate groups [17]. The carbon 1s region shows multiple peaks corresponding to different carbon environments: aromatic carbons at 284-285 eV and carbons adjacent to oxygen at 286-287 eV [17].

Ultraviolet-visible spectroscopy provides additional structural verification through characteristic absorption patterns [30] [31]. The compound exhibits typical naphthalene absorption bands with modifications due to hydroxyl and sulfonic acid substitution [30]. The spectrum typically shows absorption maxima around 230-240 nm and 290-300 nm [30].

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability and decomposition patterns [23] [24]. The compound typically exhibits decomposition temperatures above 300°C, with initial weight loss corresponding to dehydration of associated water molecules [23] [24].

Related CAS

148-25-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3888-44-6

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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